1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with a methoxyethyl group and a sulfonyl-ethyl-piperazine moiety, which contributes to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the pyrimidin-2-yl-piperazine derivative through a nucleophilic substitution reaction.
Sulfonylation: The piperazine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Urea Formation: The final step involves the reaction of the sulfonylated piperazine with an isocyanate derivative to form the urea linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea stands out due to its unique combination of functional groups. Similar compounds include:
1-(2-Methoxyethyl)-3-(2-(piperazin-1-yl)sulfonyl)ethyl)urea: Lacks the pyrimidin-2-yl group, resulting in different chemical and biological properties.
1-(2-Methoxyethyl)-3-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea: Contains a pyridinyl group instead of a pyrimidinyl group, leading to variations in reactivity and target interactions.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4S/c1-24-11-5-17-14(21)18-6-12-25(22,23)20-9-7-19(8-10-20)13-15-3-2-4-16-13/h2-4H,5-12H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTYAEDSOVPEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.